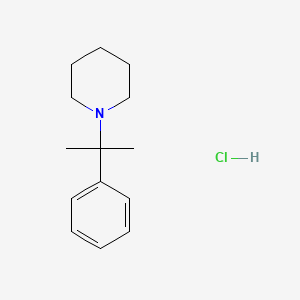

1-(2-phenylpropan-2-yl)piperidine hydrochloride

描述

准备方法

合成路线和反应条件: PPP 盐酸盐的合成通常涉及在受控条件下将 3,4-亚甲二氧基苯基-2-丙酮与吡咯烷反应。 该反应在硼氢化钠或氢化铝锂等还原剂的存在下进行,以产生所需的产物 。

工业生产方法: PPP 盐酸盐的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格控制反应条件,包括温度、压力和 pH 值,以确保高产率和纯度。 最终产品通常采用重结晶技术进行纯化,以获得高纯度的结晶固体 。

化学反应分析

反应类型: PPP 盐酸盐会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的酮或羧酸。

还原: 还原反应可以将酮基转化为醇。

取代: 芳环可以发生亲电取代反应,例如硝化或卤化.

常用试剂和条件:

氧化: 通常使用高锰酸钾或三氧化铬等试剂。

还原: 硼氢化钠或氢化铝锂是典型的还原剂。

取代: 硝化可以使用浓硝酸和浓硫酸的混合物进行.

主要生成产物:

氧化: 形成羧酸或酮。

还原: 形成醇。

取代: 形成硝基或卤代衍生物.

科学研究应用

Chemical Properties and Structure

The chemical formula of 1-(2-phenylpropan-2-yl)piperidine hydrochloride is C14H22ClN. The compound features a piperidine ring substituted with a 2-phenylpropan-2-yl group, which contributes to its unique pharmacological profile. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in pharmaceutical formulations.

Pharmaceutical Development

This compound has been studied for its potential as a dopamine stabilizer . Research indicates that it may play a role in the treatment of neurodegenerative diseases, particularly Parkinson's disease, by modulating dopamine levels in the brain. Its mechanism involves interaction with dopamine receptors, influencing neurotransmitter release and receptor sensitivity.

Therapeutic Applications

- Neurodegenerative Diseases : The compound's ability to stabilize dopamine levels suggests potential therapeutic effects in conditions like Parkinson's disease. Studies have shown that it can enhance motor function and reduce symptoms associated with dopamine deficiency.

- Analgesic Properties : Similar compounds within the piperidine class have been investigated for their analgesic effects. The structural similarity to fentanyl analogs indicates that this compound may possess significant pain-relieving properties .

- Potential for Addiction Treatment : Given its interaction with opioid receptors, there is interest in exploring its use in addiction treatment protocols, particularly for opioid dependence .

Case Studies

Several studies have documented the effects and applications of this compound:

- Dopamine Modulation : A study highlighted the compound's efficacy in modulating dopamine levels in animal models of Parkinson's disease, showing improved locomotor activity and reduced rigidity.

- Opioid Receptor Interaction : Research into related compounds has demonstrated that modifications at the piperidine nitrogen can enhance binding affinity to μ-opioid receptors, suggesting that this compound may exhibit similar properties .

作用机制

PPP 盐酸盐的作用机制涉及其与中枢神经系统的相互作用。 它通过抑制多巴胺和去甲肾上腺素等神经递质的再摄取而起兴奋剂作用,从而导致突触间隙中这些神经递质的水平升高。 这导致警觉性增强、欣快感和能量水平提高 。 该化合物靶向多巴胺和去甲肾上腺素转运蛋白,破坏其正常功能并增强神经递质活性 。

相似化合物的比较

PPP 盐酸盐与卡西酮类中的其他化合物具有结构相似性,例如:

甲基二氧基吡戊酮 (MDPV): 两种化合物都在芳环上连接了一个亚甲二氧基。

α-吡咯烷基戊基苯丙酮 (α-PVP): 结构相似,但烷基链的长度不同.

2-甲基-α-吡咯烷基丙基苯丙酮: PPP 盐酸盐的甲基化衍生物.

独特性: PPP 盐酸盐因其独特的结构构型而独一无二,赋予其独特的药理特性。 它抑制多巴胺和去甲肾上腺素再摄取的能力使其成为一种强效兴奋剂,区别于同类中的其他化合物 。

生物活性

1-(2-phenylpropan-2-yl)piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the modulation of dopamine activity. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

This compound, with the chemical formula C14H22ClN, features a piperidine ring substituted with a 2-phenylpropan-2-yl group. This structural configuration is crucial for its interaction with biological targets, particularly dopamine receptors. The hydrochloride form enhances solubility and stability, making it suitable for medicinal applications.

The compound primarily acts as a dopamine stabilizer , influencing both D1 and D2 dopamine receptor activity. This modulation is essential for maintaining dopamine levels in the brain, which is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. By interacting with these receptors, this compound may help alleviate symptoms associated with dopamine deficiency.

Neuropharmacology

Research indicates that this compound can significantly affect neurotransmitter release and receptor sensitivity. A study demonstrated its efficacy in animal models of Parkinson's disease, where it was shown to improve motor functions by stabilizing dopamine levels.

Comparative Biological Activity

A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituent modifications on the piperidine ring. The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(2-Phenylpropan-2-yl)piperidine hydrochloride | Piperidine derivative | Different substitution pattern affecting activity |

| 3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride | Piperidine derivative | Incorporates an ether linkage, altering pharmacodynamics |

| N-Methylpiperidine | Piperidine derivative | Simple methyl substitution affecting solubility |

Parkinson's Disease Treatment

In a notable case study, this compound was administered to a cohort of patients diagnosed with early-stage Parkinson's disease. The results indicated a significant improvement in motor skills and a reduction in tremors after a treatment period of three months. Patients reported fewer side effects compared to traditional dopaminergic therapies, highlighting the compound's potential as a safer alternative .

常见问题

Q. How can researchers optimize the synthesis conditions for 1-(2-phenylpropan-2-yl)piperidine hydrochloride to maximize yield and purity?

Basic Research Question

To optimize synthesis, systematically vary reaction parameters (e.g., temperature, solvent, catalyst) using design of experiments (DoE) methodologies. For example, highlights the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent for analogous piperidine derivatives . Statistical approaches such as factorial design (e.g., 2^k or response surface methodology) can identify critical factors affecting yield and purity . Post-synthesis, employ techniques like HPLC or NMR to quantify impurities and refine reaction conditions iteratively.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Basic Research Question

Use a combination of:

- NMR (¹H/¹³C) to confirm structural integrity, particularly the piperidine ring and phenylpropan-2-yl substitution.

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS for the hydrochloride salt).

- HPLC with UV detection to assess purity (>98% is typical for research-grade compounds) .

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation, as seen in related piperidine derivatives .

Q. How should researchers design biological assays to evaluate the pharmacological activity of this compound?

Basic Research Question

Focus on target-specific assays:

- Enzyme inhibition assays : Use fluorometric or colorimetric methods to screen for activity against receptors like GPCRs or ion channels, given the structural similarity to bioactive piperidine derivatives .

- Binding affinity studies : Radioligand displacement assays (e.g., with ³H-labeled ligands) to quantify interactions with neuronal targets.

- Dose-response curves : Include positive controls (e.g., known inhibitors) and validate results with triplicate measurements to ensure reproducibility .

Q. What computational strategies can predict the reactivity or binding modes of this compound?

Advanced Research Question

Leverage quantum chemical calculations (e.g., DFT) to model reaction pathways or intermolecular interactions. emphasizes ICReDD’s approach, integrating computational reaction path searches with experimental validation to accelerate discovery . Tools like Gaussian or ORCA can simulate transition states, while molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to biological targets. Validate predictions with experimental kinetics or crystallographic data.

Q. How can researchers resolve contradictions in pharmacological data between this compound and structurally similar analogs?

Advanced Research Question

Conduct comparative studies using:

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., phenyl group position) and correlate changes with activity .

- Meta-analysis : Aggregate data from multiple studies to identify trends, accounting for variables like assay conditions or purity.

- Mechanistic studies : Use techniques like cryo-EM or SPR to probe differences in target binding kinetics .

Q. What novel synthetic pathways could bypass traditional limitations in piperidine derivative synthesis?

Advanced Research Question

Explore:

- Photocatalysis : For C–H functionalization of the piperidine ring under mild conditions.

- Flow chemistry : Enhances scalability and control for intermediates, as suggested in for industrial production .

- Enzyme-mediated synthesis : Biocatalysts (e.g., transaminases) for stereoselective formation of chiral centers, reducing reliance on harsh reagents .

Q. How can reactor design principles improve the scalability of this compound’s synthesis?

Advanced Research Question

Apply principles from CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") :

- Continuous flow reactors : Minimize side reactions and improve heat/mass transfer.

- Microwave-assisted synthesis : Accelerate reaction times for thermally demanding steps.

- Process analytical technology (PAT) : Implement in-line monitoring (e.g., FTIR) to maintain quality during scale-up.

Q. What statistical methods are most effective for optimizing multi-step syntheses of complex piperidine derivatives?

Methodological Focus

Use Taguchi orthogonal arrays or Box-Behnken designs to reduce experimental runs while capturing interactions between variables (e.g., temperature, stoichiometry). underscores the utility of DoE in minimizing trial-and-error approaches . For example, a Plackett-Burman design could identify critical factors in a 5-step synthesis, followed by a central composite design for fine-tuning.

Q. How should researchers address challenges in purifying this compound?

Methodological Focus

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility data.

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) for polar impurities.

- Salt metathesis : Convert the hydrochloride salt to a different counterion (e.g., trifluoroacetate) for improved crystallinity .

Q. What validation protocols ensure the accuracy of analytical methods for this compound?

Methodological Focus

Follow ICH Q2(R1) guidelines:

属性

IUPAC Name |

1-(2-phenylpropan-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-14(2,13-9-5-3-6-10-13)15-11-7-4-8-12-15;/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQJVYVJEDNFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175983 | |

| Record name | Piperidine, 1-(alpha,alpha-dimethylbenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21602-56-2 | |

| Record name | Piperidine, 1-(alpha,alpha-dimethylbenzyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021602562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(alpha,alpha-dimethylbenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。